3-(4-Bromophenyl)cyclohepta-1,3,5-triene
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Overview
Description
3-(4-Bromophenyl)cyclohepta-1,3,5-triene is an organic compound that features a cycloheptatriene ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)cyclohepta-1,3,5-triene typically involves the bromination of cycloheptatriene derivatives. One common method is the reaction of cycloheptatriene with bromobenzene under specific conditions to introduce the bromophenyl group. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)cyclohepta-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl-substituted cycloheptatriene.
Substitution: Formation of various substituted cycloheptatriene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Medicine: Research into its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its bromophenyl and cycloheptatriene moieties. The compound can participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: The parent compound without the bromophenyl substitution.
Azulene: A compound with fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
3-(4-Bromophenyl)cyclohepta-1,3,5-triene is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar structures. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
54378-63-1 |
---|---|
Molecular Formula |
C13H11Br |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H11Br/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h1,3-10H,2H2 |
InChI Key |
HTTPZXFGMDCVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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